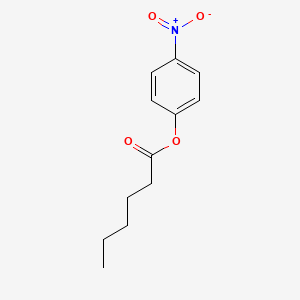

4-Nitrophenyl hexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXUEYZKCCEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-75-2 | |

| Record name | 956-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl Hexanoate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl hexanoate (4-NPH) is a synthetic ester compound widely utilized in biochemical and biotechnological research. Its unique structure, incorporating a hexanoate chain and a 4-nitrophenyl leaving group, makes it an invaluable tool for the characterization and quantification of lipolytic enzyme activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of this compound.

Chemical and Physical Properties

This compound is a pale yellow to reddish-yellow liquid at room temperature.[1][2] It is an ester of hexanoic acid and 4-nitrophenol.[3] The presence of the nitro group in the para position of the phenyl ring is crucial for its utility in colorimetric assays. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| IUPAC Name | This compound | [4] |

| Synonyms | p-Nitrophenyl hexanoate, Hexanoic acid 4-nitrophenyl ester, p-nitrophenyl caproate | [4][5][6] |

| CAS Number | 956-75-2 | [4][5][6] |

| Molecular Formula | C₁₂H₁₅NO₄ | [4][5][6] |

| Molecular Weight | 237.26 g/mol | [6] |

| Appearance | Pale yellow to reddish-yellow liquid | [1][2] |

| Boiling Point | 145 °C at 1 mmHg | [2] |

| Purity | ≥95% | [1][5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

| InChI | InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3 | [1][4] |

| SMILES | CCCCCC(=O)OC1=CC=C(C=C1)--INVALID-LINK--[O-] | [4][5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water. | [3][7][8][9] |

Chemical Structure

The structure of this compound consists of a hexanoyl group attached to a 4-nitrophenoxy group via an ester linkage. The electron-withdrawing nature of the nitro group makes the ester bond susceptible to nucleophilic attack, facilitating its hydrolysis by enzymes.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of 4-nitrophenol and hexanoic acid in the presence of an acid catalyst.[10][11][12]

Materials:

-

4-Nitrophenol

-

Hexanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, and distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-nitrophenol and hexanoic acid.

-

Add a suitable solvent, such as toluene, and a catalytic amount of concentrated sulfuric acid.

-

Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.

-

Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted hexanoic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Enzymatic Assay for Lipase/Esterase Activity

This compound is a common substrate for assaying the activity of lipases and esterases.[13][14][15][16][17][18][19] The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, which is a chromogenic compound with a maximum absorbance at approximately 405-410 nm under alkaline conditions.[13][15][18][19] The rate of formation of 4-nitrophenol is directly proportional to the enzyme activity.

Materials:

-

This compound stock solution (e.g., 10 mM in isopropanol or acetonitrile)[17]

-

Triton X-100 or other surfactant (optional, to emulsify the substrate)[13][18]

-

Enzyme solution (lipase or esterase)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well microplate, add the assay buffer.

-

Add the substrate: Add a small volume of the this compound stock solution to each well. If using a surfactant, it can be pre-mixed with the buffer.

-

Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.[13]

-

Initiate the reaction: Add the enzyme solution to the wells to start the reaction. For a blank control, add an equal volume of buffer instead of the enzyme solution.

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm (or a suitable wavelength for 4-nitrophenol) over a set period (e.g., 10-30 minutes) using a microplate reader.[13][18]

-

Calculate activity: The rate of the reaction (change in absorbance per unit time) is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient of 4-nitrophenol under the assay conditions.

Applications in Research and Drug Development

The primary application of this compound is in the field of enzymology. Its use as a chromogenic substrate allows for simple and high-throughput screening of enzyme libraries for lipolytic activity. This is particularly valuable in the discovery and characterization of novel enzymes from various sources.

In drug development, this compound can be used to screen for inhibitors of specific lipases or esterases that may be therapeutic targets. By measuring the reduction in the rate of 4-nitrophenol production in the presence of a test compound, researchers can identify potential drug candidates.

Conclusion

This compound is a versatile and indispensable tool for researchers in biochemistry, biotechnology, and drug discovery. Its well-defined chemical properties and its utility as a chromogenic substrate for lipolytic enzymes make it a standard reagent in many laboratories. The experimental protocols provided in this guide offer a starting point for its synthesis and application in enzyme assays, facilitating further research and development in these critical scientific fields.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 956-75-2 | TCI AMERICA [tcichemicals.com]

- 3. Buy this compound | 956-75-2 [smolecule.com]

- 4. This compound | C12H15NO4 | CID 567162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Role of 4-Nitrophenyl Hexanoate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl hexanoate (4-NPH) is a synthetic ester molecule that has become an invaluable tool in the field of biochemistry, particularly for the characterization of hydrolytic enzymes. Its utility lies in its properties as a chromogenic substrate, which upon enzymatic cleavage, releases a colored product that can be easily quantified. This technical guide provides an in-depth overview of the applications of 4-NPH, with a focus on quantitative data, experimental protocols, and the underlying biochemical principles.

Core Application: A Substrate for Hydrolase Activity

The primary use of this compound in biochemistry is as a substrate for esterases (EC 3.1.1.x) and lipases (EC 3.1.1.3).[1] These enzymes catalyze the hydrolysis of ester bonds. In the case of 4-NPH, the enzyme cleaves the ester linkage between the hexanoate moiety and the 4-nitrophenol group. This reaction releases 4-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion, a bright yellow compound with a maximum absorbance at approximately 405-410 nm.[2][3] The rate of formation of this yellow product is directly proportional to the enzyme's activity, allowing for a continuous and straightforward spectrophotometric assay.

The specificity of different lipases and esterases for substrates with varying acyl chain lengths makes 4-NPH, a medium-chain fatty acid ester, a useful tool for studying enzyme preference and kinetics.[1]

Quantitative Data: Enzyme Kinetics with p-Nitrophenyl Esters

The selection of a p-nitrophenyl ester substrate is critical and depends on the specific enzyme being investigated, as different lipases and esterases exhibit varying specificities towards substrates with different acyl chain lengths.[1] The following table summarizes kinetic parameters for a wild-type lipase with a range of p-nitrophenyl esters, providing a basis for substrate selection.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

| p-Nitrophenyl acetate | C2 | 0.42 |

| p-Nitrophenyl butyrate | C4 | 0.95 |

| p-Nitrophenyl octanoate | C8 | 1.1 |

| p-Nitrophenyl dodecanoate | C12 | 0.78 |

| p-Nitrophenyl palmitate | C16 | 0.18 |

One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.[1]

Studies on a specific cutinase have also utilized a modified p-nitrophenyl hexadecanoate substrate to determine its kinetic parameters, revealing a Km of 1.8 mM and a Vmax of 10.5 µmol min⁻¹ l⁻¹.[4][5]

Experimental Protocols

General Spectrophotometric Assay for Lipase/Esterase Activity using this compound

This protocol provides a general framework for measuring the activity of a lipase or esterase using 4-NPH. Optimization of specific parameters such as pH, temperature, and substrate concentration may be required for different enzymes.

Materials:

-

Purified or crude enzyme solution

-

This compound (stock solution in isopropanol or acetonitrile)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 25 mM Sodium Phosphate, pH 7.0)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm

-

96-well microplate or cuvettes

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like isopropanol.

-

Reaction Mixture Preparation: In a microplate well or cuvette, add the assay buffer.

-

Substrate Addition: Add the 4-NPH stock solution to the assay buffer to achieve the desired final concentration (e.g., 1 mM). Mix well.

-

Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture. The final enzyme concentration should be such that the rate of reaction is linear over a reasonable time period.

-

Spectrophotometric Measurement: Immediately place the microplate or cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of 4-nitrophenol production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol under the assay conditions, c is the concentration, and l is the path length.

-

Calculate the specific activity of the enzyme (in U/mg) by dividing the rate of product formation by the amount of enzyme used in the assay.

-

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying chemical reaction, the following diagrams have been generated.

Caption: Experimental workflow for a typical enzyme assay using this compound.

Caption: Enzymatic hydrolysis of this compound.

Conclusion

This compound serves as a robust and convenient substrate for the continuous monitoring of lipase and esterase activity. Its use in a simple colorimetric assay allows for the determination of key kinetic parameters and the study of enzyme specificity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in biochemistry and drug development to effectively utilize 4-NPH in their experimental workflows. The adaptability of the assay to a microplate format further enhances its utility for high-throughput screening applications.

References

An In-depth Technical Guide to the Mechanism of 4-Nitrophenyl Hexanoate Hydrolysis by Lipase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 4-nitrophenyl hexanoate (4-NPH) by lipase, a cornerstone reaction for assessing lipase activity. The guide details the catalytic mechanism, provides quantitative kinetic data, and outlines a standardized experimental protocol for researchers in enzymology and drug development.

The Core Mechanism: A Two-Step Catalytic Process

The hydrolysis of this compound by lipase is a classic example of serine hydrolase activity, proceeding through a well-established two-step mechanism involving a catalytic triad of amino acids: serine (Ser), histidine (His), and an acidic residue, typically aspartate (Asp) or glutamate (Glu).[1][2][3] This process involves the formation of a transient acyl-enzyme intermediate followed by its subsequent hydrolysis.[4][5]

Step 1: Acylation - Formation of the Acyl-Enzyme Intermediate

The catalytic cycle begins with the activation of the serine residue within the lipase's active site. The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of serine, thereby increasing its nucleophilicity.[2][6] The activated serine then performs a nucleophilic attack on the carbonyl carbon of the this compound substrate.[1][7]

This attack results in the formation of a highly unstable tetrahedral intermediate. This intermediate is stabilized by the oxyanion hole , a region in the enzyme's active site rich in amide protons that form hydrogen bonds with the negatively charged oxygen of the tetrahedral intermediate.[2][8][9] The intermediate then collapses, leading to the cleavage of the ester bond and the release of the first product, 4-nitrophenol.[7] This leaves the hexanoyl group covalently bonded to the serine residue, forming the acyl-enzyme intermediate.[4][5]

Step 2: Deacylation - Regeneration of the Free Enzyme

The second stage of the reaction involves the hydrolysis of the acyl-enzyme intermediate. A water molecule enters the active site and is activated by the same histidine residue, which now acts as a general base to deprotonate the water, forming a highly nucleophilic hydroxide ion.[1][8] This hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.[7][8]

This second intermediate rapidly collapses, breaking the covalent bond between the hexanoyl group and the serine residue. The hexanoate (the second product) is released, and the proton is transferred back to the serine hydroxyl group from the histidine, regenerating the enzyme's catalytic triad to its original state, ready for another catalytic cycle.[1][2]

Visualizing the Catalytic Pathway

The following diagrams, generated using Graphviz, illustrate the key steps in the hydrolysis of this compound by lipase.

Caption: The two-stage catalytic mechanism of lipase hydrolysis.

Quantitative Analysis: Kinetic Parameters

The efficiency of lipase-catalyzed hydrolysis of this compound can be quantified by determining the Michaelis-Menten kinetic parameters, Vmax and Km. Vmax represents the maximum rate of the reaction, while Km, the Michaelis constant, is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

The following table summarizes representative kinetic data for the hydrolysis of various p-nitrophenyl (pNP) esters by a wild-type lipase, illustrating the influence of the acyl chain length on enzyme activity.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |

| p-Nitrophenyl Acetate | C2 | 0.42 | - | - |

| p-Nitrophenyl Butyrate | C4 | 0.95 | - | 0.83 |

| p-Nitrophenyl Hexanoate | C6 | - | - | - |

| p-Nitrophenyl Octanoate | C8 | 1.1 | - | - |

| p-Nitrophenyl Dodecanoate | C12 | 0.78 | - | - |

| p-Nitrophenyl Palmitate | C16 | 0.18 | - | 0.063 |

Data adapted from a study on wild-type lipase from Thermomyces lanuginosus.[2][10] Note: A direct Vmax value for p-nitrophenyl hexanoate was not provided in this specific study, but the trend indicates optimal activity for medium-chain esters. For Candida rugosa lipase, the Km for p-nitrophenylbutyrate was reported as 129.21 µM with a Vmax of 0.034 µmol/min.[11]

Experimental Protocol: Spectrophotometric Assay of Lipase Activity

The hydrolysis of this compound is conveniently monitored using a spectrophotometer. The release of 4-nitrophenol, which has a distinct yellow color in alkaline solutions, is measured over time.

Materials and Reagents

-

Enzyme: Purified lipase solution of known concentration.

-

Substrate Stock Solution: this compound (e.g., 20 mM in acetonitrile or isopropanol).

-

Assay Buffer: 50 mM Tris-HCl or sodium phosphate buffer, pH 7.0-8.0.

-

Microplate Reader or Spectrophotometer: Capable of reading absorbance at 405-410 nm.

-

96-well microplate or cuvettes.

Assay Procedure

-

Prepare Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.05, 0.25, 0.5, 1, 2, 4 mM).[2]

-

Set up the Reaction: In a 96-well plate, add a specific volume of the working substrate solution to each well (e.g., 180 µL).[4] Include blank wells containing the substrate solution but no enzyme to correct for non-enzymatic hydrolysis.

-

Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 25-37°C) for 5 minutes to ensure temperature equilibration.[12]

-

Initiate the Reaction: Add a small volume of the diluted enzyme solution (e.g., 20 µL) to each well to start the reaction.[4]

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405-410 nm over a set period (e.g., 5-10 minutes), with readings taken at regular intervals (e.g., every 30-60 seconds).[8]

Data Analysis

-

Calculate the Initial Velocity (V₀): Plot absorbance versus time for each substrate concentration. The initial velocity is the slope of the linear portion of this curve (ΔAbs/min).

-

Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of 4-nitrophenol production. The molar extinction coefficient (ε) for 4-nitrophenol at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹.[4][8]

-

Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). To determine Km and Vmax, fit the data to the Michaelis-Menten equation or use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[2][8]

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for a spectrophotometric lipase assay.

Caption: A standard workflow for determining lipase kinetics.

This comprehensive guide provides the foundational knowledge and practical steps for studying the hydrolysis of this compound by lipases. Adherence to these principles and protocols will enable researchers to obtain reliable and reproducible data for a wide range of applications in biotechnology and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Substrate hydrophobicity and enzyme modifiers play a major role in the activity of lipase from Thermomyces lanuginosus - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 11. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Hexanoate for Biochemical Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of 4-nitrophenyl hexanoate, a chromogenic substrate widely used in biochemical assays to determine the activity of lipolytic enzymes such as lipases and esterases.

Synthesis of this compound

This compound (4-NPH) is an ester synthesized from 4-nitrophenol and hexanoic acid.[1] The presence of the 4-nitrophenyl group allows for easy spectrophotometric detection of its hydrolysis, making it a valuable tool in enzyme kinetics.[1] The molecular formula for this compound is C₁₂H₁₅NO₄, and its molecular weight is 237.25 g/mol .[2][3][4]

Several synthetic methods can be employed to produce this compound, including Fischer esterification, acylation with hexanoyl chloride, and dicyclohexylcarbodiimide (DCC) mediated coupling.[1]

Synthesis via Acylation with Hexanoyl Chloride

Acylation of 4-nitrophenol with hexanoyl chloride is a common and efficient method for the synthesis of this compound.[1]

Reaction Scheme:

O₂N-C₆H₄-OH + CH₃(CH₂)₄COOH ⇌ O₂N-C₆H₄-O-CO(CH₂)₄CH₃ + H₂O

Caption: Activation cascade of Hormone-Sensitive Lipase (HSL).

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-NPH.

Logical Relationship: Synthesis and Application

Caption: Relationship between synthesis and biochemical use of 4-NPH.

References

Navigating the Challenges of Aqueous Solubility: A Technical Guide to 4-Nitrophenyl Hexanoate

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenyl hexanoate (4-NPH) in aqueous buffers, a critical factor for researchers, scientists, and drug development professionals utilizing this chromogenic substrate in enzymatic assays. Due to its hydrophobic nature, achieving sufficient concentrations of 4-NPH in aqueous systems presents a significant challenge. This document offers a detailed exploration of its solubility characteristics, protocols for its dissolution and solubility determination, and a workflow for its primary application in lipase and esterase assays.

Understanding the Solubility Profile of this compound

This compound is an ester of 4-nitrophenol and hexanoic acid. Its molecular structure, featuring a nonpolar hexanoyl chain and a phenyl group, renders it sparingly soluble in water and aqueous buffers. To overcome this limitation, the use of organic co-solvents is essential.

Key Solubility Characteristics:

-

Aqueous In-solubility: 4-NPH is poorly soluble in purely aqueous solutions.

-

Organic Solvent Solubility: It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1]

-

Co-solvent Systems: For use in aqueous buffers, a common practice is to first dissolve 4-NPH in a minimal amount of an organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer.[1]

Quantitative Solubility Data

Obtaining precise and comprehensive quantitative data for the solubility of 4-NPH in a wide range of aqueous buffers is challenging, as it is highly dependent on the specific buffer composition, pH, temperature, and the concentration of the organic co-solvent. However, the following data provides a key reference point:

| Solvent/Buffer System | Temperature | pH | Solubility |

| 1:1 DMSO:PBS | Not Specified | 7.2 | ~0.50 mg/mL |

Note: This table highlights the limited availability of specific quantitative data in public literature. Researchers are encouraged to determine the solubility in their specific experimental systems.

Experimental Protocols

Protocol for Preparing this compound Solutions in Aqueous Buffer

This protocol describes the standard method for preparing a working solution of 4-NPH for use in enzymatic assays.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS), Tris-HCl)

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh a desired amount of this compound and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

-

Dilution into Aqueous Buffer: While vortexing the desired aqueous buffer, slowly add the 4-NPH stock solution to achieve the final desired concentration.

-

Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration is likely above the solubility limit in that specific buffer-co-solvent mixture.

-

Fresh Preparation: It is highly recommended to prepare the aqueous working solution of 4-NPH fresh for each experiment, as its stability in aqueous solutions can be limited.[1]

Protocol for Determining the Aqueous Solubility of this compound

This protocol outlines a general method for determining the solubility of 4-NPH in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest

-

Organic co-solvent (e.g., DMSO)

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated pipettes and vials

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the aqueous buffer with varying percentages of the chosen co-solvent (e.g., 1%, 5%, 10% DMSO).

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired experimental temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved 4-NPH.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Quantification:

-

Spectrophotometry: Dilute the supernatant in a suitable solvent (e.g., ethanol) and measure the absorbance at the wavelength of maximum absorbance for 4-nitrophenol (the hydrolysis product, which may be present in small amounts and can be used to estimate concentration after establishing a standard curve). A more direct method would be to measure the absorbance of the ester itself at a suitable wavelength, if a standard curve is prepared.

-

HPLC: For more accurate quantification, analyze the supernatant using a calibrated HPLC method to determine the precise concentration of dissolved this compound.

-

-

Data Analysis: The concentration determined in the supernatant represents the solubility of 4-NPH in that specific buffer-co-solvent system at the tested temperature.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows involving this compound.

Caption: Experimental workflow for a typical lipase/esterase assay using this compound.

Caption: General workflow for determining the solubility of this compound in aqueous buffers.

Signaling Pathway Context: Enzymatic Hydrolysis

This compound is not directly involved in intracellular signaling pathways. Instead, it serves as an artificial substrate to measure the activity of enzymes, such as lipases and esterases, which may be part of larger signaling cascades. The enzymatic reaction itself is the core principle of its application.

Caption: Enzymatic hydrolysis of this compound by lipase or esterase.

References

An In-depth Technical Guide to p-Nitrophenyl Hexanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl hexanoate (PNPH) is a synthetic ester molecule widely utilized in biochemical and biotechnological research. Its primary application lies in its role as a chromogenic substrate for the detection and characterization of lipolytic enzymes, particularly lipases and esterases. The enzymatic hydrolysis of PNPH yields a colored product, p-nitrophenol, which allows for a straightforward and quantitative spectrophotometric assay of enzyme activity. This technical guide provides a comprehensive overview of the physical and chemical properties of p-nitrophenyl hexanoate, detailed experimental protocols for its synthesis and use, and a discussion of its stability and reactivity.

Physical and Chemical Properties

p-Nitrophenyl hexanoate is typically a pale yellow to reddish-yellow liquid or solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | [2][3] |

| CAS Number | 956-75-2 | [2] |

| Appearance | Pale yellow to reddish-yellow liquid/solid | [1] |

| Boiling Point | 145 °C at 1 mmHg | |

| Density | 1.14 g/cm³ | |

| Refractive Index | 1.514 (at 20 °C) | |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | |

| Storage Temperature | 2-8°C, sealed in a dry environment. |

Note: The melting point of p-nitrophenyl hexanoate is often not reported as it exists as a liquid or a low-melting solid at ambient temperatures.[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of p-nitrophenyl hexanoate. Below is a summary of the expected spectral properties based on its chemical structure.

| Spectral Method | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the hexanoyl chain (alkyl region) and the aromatic protons of the p-nitrophenyl group. The aromatic protons are expected to appear as two doublets in the downfield region due to the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the hexanoyl chain, and the aromatic carbons of the p-nitrophenyl ring. The carbon attached to the nitro group will be significantly deshielded. |

| FTIR (Infrared Spectroscopy) | Characteristic absorption bands for the C=O stretching of the ester group (around 1760 cm⁻¹), the C-O stretching of the ester (around 1200-1300 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively). |

| UV-Vis Spectroscopy | In the context of enzyme assays, the product of hydrolysis, p-nitrophenol, exhibits a maximum absorbance (λmax) around 400-410 nm under alkaline conditions, which is the basis for its colorimetric detection.[4][5] The substrate itself has a different absorption spectrum. |

Synthesis of p-Nitrophenyl Hexanoate

There are two primary methods for the synthesis of p-nitrophenyl hexanoate, both of which are detailed below.

Experimental Workflow for Synthesis

Caption: Synthetic routes to p-nitrophenyl hexanoate.

Method 1: Esterification using Hexanoyl Chloride

This method involves the reaction of 4-nitrophenol with hexanoyl chloride in the presence of a base, such as pyridine, which acts as both a solvent and a scavenger for the hydrochloric acid byproduct.

Protocol:

-

Dissolve 4-nitrophenol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add hexanoyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude p-nitrophenyl hexanoate by column chromatography on silica gel.

Method 2: DCC/DMAP Mediated Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification of 4-nitrophenol with hexanoic acid.

Protocol:

-

Dissolve 4-nitrophenol, hexanoic acid, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of DCC in the same solvent dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with the solvent.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography.

Application in Enzyme Assays

The primary utility of p-nitrophenyl hexanoate is as a substrate for assaying the activity of lipases and esterases.[6] The enzymatic hydrolysis of the ester bond releases p-nitrophenol, which, under alkaline conditions (pH > 7), deprotonates to form the p-nitrophenolate ion. This ion has a distinct yellow color and a strong absorbance at approximately 405-410 nm.[4] The rate of formation of p-nitrophenolate is directly proportional to the enzyme's activity.

Signaling Pathway of Enzyme Assay

Caption: Principle of the p-nitrophenyl hexanoate enzyme assay.

Experimental Protocol for Lipase/Esterase Activity Assay

Materials:

-

p-Nitrophenyl hexanoate (PNPH) stock solution (e.g., 10 mM in isopropanol or DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Enzyme solution (appropriately diluted in assay buffer).

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm.

-

96-well microplate or cuvettes.

Protocol:

-

Prepare the reaction mixture in a 96-well plate or cuvette. For a typical 200 µL reaction, add:

-

170 µL of assay buffer.

-

10 µL of the enzyme solution.

-

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of the PNPH stock solution to each well. The final concentration of the substrate can be varied to determine kinetic parameters.

-

Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer.

-

Control: Prepare a blank reaction containing the substrate and buffer but no enzyme to measure the rate of spontaneous, non-enzymatic hydrolysis of PNPH. Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.

-

Calculation of Enzyme Activity: The rate of the reaction (in µmol of p-nitrophenol produced per minute) can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (a standard curve should be generated), c is the concentration, and l is the path length of the cuvette or well. One unit of enzyme activity is often defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.

Stability and Reactivity

Stability

p-Nitrophenyl hexanoate is susceptible to hydrolysis, particularly under basic conditions.[7][8][9] The rate of this spontaneous hydrolysis increases with pH.[9] Therefore, for accurate enzymatic assays, it is crucial to account for this non-enzymatic breakdown by running appropriate blank controls. Stock solutions of PNPH in anhydrous organic solvents are relatively stable when stored at low temperatures (2-8°C).

Reactivity

The primary reactivity of p-nitrophenyl hexanoate is centered around the electrophilic carbonyl carbon of the ester group. It readily undergoes nucleophilic acyl substitution reactions.

-

Hydrolysis: As discussed, it is hydrolyzed by water, and this reaction is catalyzed by both acid and base.

-

Aminolysis: It reacts with primary and secondary amines to form the corresponding amides. The p-nitrophenolate ion is a good leaving group, facilitating this reaction.[10]

-

Thiolysis: Thiols can also act as nucleophiles, attacking the ester carbonyl to form thioesters.

The reactivity of the ester is enhanced by the electron-withdrawing nitro group on the phenyl ring, which makes the carbonyl carbon more electrophilic and stabilizes the p-nitrophenolate leaving group.

Conclusion

p-Nitrophenyl hexanoate is a valuable tool for researchers in biochemistry, enzymology, and drug development. Its well-defined physical and chemical properties, coupled with straightforward synthetic routes and a simple and reliable colorimetric assay for lipolytic enzymes, make it an indispensable reagent. Understanding its stability and reactivity is crucial for its proper handling and for the accurate interpretation of experimental results. This guide provides the foundational knowledge necessary for the effective utilization of p-nitrophenyl hexanoate in a research setting.

References

- 1. 4-Nitrophenyl hexanoate | 956-75-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C12H15NO4 | CID 567162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Chromogenic Power of 4-Nitrophenyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl hexanoate (4-NPH) is a synthetic ester composed of hexanoic acid and 4-nitrophenol. It serves as a valuable chromogenic substrate for the in vitro determination of esterase and lipase activity. The core principle behind its utility lies in the enzymatic hydrolysis of the ester bond, which liberates 4-nitrophenol. In its protonated form, 4-nitrophenol is colorless. However, under alkaline conditions (pH > 7.15), it deprotonates to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm.[1][2][3] The rate of this color formation is directly proportional to the enzymatic activity, providing a simple and sensitive method for kinetic studies.[1] This guide provides an in-depth overview of the chromogenic properties of 4-NPH, detailed experimental protocols for its use, and relevant quantitative data.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₅NO₄ | [4] |

| Molecular Weight | 237.25 g/mol | [4] |

| Appearance | Light yellow to brown clear liquid | [4] |

| CAS Number | 956-75-2 | [4] |

Mechanism of Chromogenic Reaction

The enzymatic assay using this compound is based on a two-step process. First, an esterase or lipase catalyzes the hydrolysis of the ester bond in this compound. This reaction yields hexanoic acid and 4-nitrophenol. In the second step, under alkaline pH, the liberated 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, the chromogenic species that is detected spectrophotometrically.

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data

| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |

| 4-Nitrophenyl acetate | C2 | 0.42 | - |

| 4-Nitrophenyl butyrate | C4 | 0.95 | 0.83 |

| This compound | C6 | N/A | N/A |

| 4-Nitrophenyl octanoate | C8 | 1.1 | - |

| 4-Nitrophenyl dodecanoate | C12 | 0.78 | - |

| 4-Nitrophenyl palmitate | C16 | 0.18 | 0.063 |

| Data adapted from a study on Thermomyces lanuginosus lipase.[1][5][6] One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.[1] |

Molar Absorptivity of 4-Nitrophenol

The calculation of enzyme activity from the rate of change in absorbance requires the molar extinction coefficient (ε) of 4-nitrophenol.

| Wavelength | pH Condition | Molar Extinction Coefficient (ε) |

| 405-410 nm | Alkaline | ~18,000 M⁻¹cm⁻¹ |

Experimental Protocols

The following is a detailed protocol for a standard lipase/esterase activity assay using this compound in a 96-well microplate format.

Materials and Reagents:

-

This compound (Substrate)

-

Lipase or Esterase enzyme solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Isopropanol (for substrate stock solution)

-

Triton X-100 (optional, as an emulsifier for higher concentrations)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Preparation of Substrate Stock Solution:

-

Prepare a 10 mM stock solution of this compound in isopropanol. This solution should be prepared fresh and protected from light.[3]

-

-

Preparation of Working Substrate Solution:

-

For a final assay concentration of 1 mM, dilute the 10 mM stock solution 1:10 in the assay buffer.

-

If solubility issues arise, a small amount of Triton X-100 (e.g., 0.5% v/v) can be included in the assay buffer to create a stable emulsion.[7]

-

-

Assay Setup:

-

In each well of a 96-well microplate, add 180 µL of the working substrate solution.

-

Include wells for a blank (no enzyme) to measure the rate of non-enzymatic hydrolysis of the substrate.

-

Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.[3]

-

-

Initiation of the Reaction:

-

To start the reaction, add 20 µL of the enzyme solution to each well. For the blank wells, add 20 µL of the same buffer used to prepare the enzyme solution.

-

The total reaction volume will be 200 µL.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader pre-set to the reaction temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10 to 30 minutes.

-

Data Analysis:

-

Correct for Spontaneous Hydrolysis: Subtract the rate of absorbance change in the blank wells from the rate of absorbance change in the enzyme-containing wells.

-

Calculate Initial Velocity (V₀): Determine the initial reaction velocity from the linear portion of the absorbance versus time plot (ΔA/min).

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of 4-nitrophenol production.

Activity (U/mL) = (ΔA/min) * V_total / (ε * l * V_enzyme)

Where:

-

ΔA/min is the change in absorbance per minute.

-

V_total is the total volume of the assay (in mL).

-

ε is the molar extinction coefficient of 4-nitrophenol (~18,000 M⁻¹cm⁻¹).

-

l is the path length of the light in the microplate well (in cm).

-

V_enzyme is the volume of the enzyme solution added to the well (in mL).

-

Caption: Experimental workflow for a lipase/esterase assay.

Conclusion

This compound is a reliable and convenient chromogenic substrate for the continuous monitoring of lipase and esterase activity. Its utility stems from the straightforward spectrophotometric detection of the hydrolysis product, 4-nitrophenol. The provided protocols and data offer a solid foundation for researchers to design and execute robust enzymatic assays. While specific kinetic parameters for 4-NPH may require empirical determination for a given enzyme, the principles and methodologies outlined in this guide are broadly applicable for characterizing enzyme function and for screening potential modulators of lipase and esterase activity in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 956-75-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

The Chromogenic Compass: 4-Nitrophenyl Hexanoate as a Substrate for Esterase Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel esterases with specific and robust activities is a cornerstone of advancements in biotechnology, pharmaceuticals, and industrial processes. From the development of new therapeutics to the creation of eco-friendly detergents, the ability to efficiently discover and characterize these enzymes is paramount. 4-Nitrophenyl hexanoate (pNP-C6) has emerged as a key tool in this endeavor, serving as a versatile and reliable chromogenic substrate for the high-throughput screening and detailed kinetic analysis of esterolytic enzymes. This technical guide provides a comprehensive overview of the principles, protocols, and data interpretation associated with the use of this compound in esterase discovery.

The Principle of the Assay: A Splash of Color Signals Activity

The utility of this compound in esterase assays lies in its elegant and straightforward chromogenic properties. The enzymatic hydrolysis of the ester bond in the colorless this compound molecule by an esterase releases two products: hexanoic acid and 4-nitrophenol (pNP).[1] Under alkaline conditions (typically pH > 7), 4-nitrophenol is ionized to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance at wavelengths between 400 and 410 nm.[1] The rate of the formation of this yellow product is directly proportional to the esterase activity, allowing for a simple and sensitive spectrophotometric quantification of the enzyme's catalytic efficiency.[1][2]

The molar extinction coefficient of 4-nitrophenol under alkaline conditions is a critical parameter for calculating the enzyme activity. At a pH of 8.0 and a wavelength of 405 nm, the molar extinction coefficient is approximately 18,000 M⁻¹cm⁻¹.[1] One unit (U) of esterase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[1]

Distinguishing Esterases from Lipases

A significant advantage of using a series of p-nitrophenyl esters with varying acyl chain lengths, including this compound, is the ability to differentiate between true esterases and lipases. Generally, esterases preferentially hydrolyze water-soluble esters with short-chain fatty acids, while lipases are more active on water-insoluble substrates with long-chain fatty acids.[3] By comparing the enzymatic activity on substrates like 4-nitrophenyl acetate (C2), 4-nitrophenyl butyrate (C4), this compound (C6), and longer-chain esters like 4-nitrophenyl palmitate (C16), researchers can gain valuable insights into the substrate specificity of the enzyme under investigation.[1][2] For instance, an enzyme exhibiting high activity towards this compound but significantly lower activity towards 4-nitrophenyl palmitate is likely an esterase.[4][5]

Quantitative Data on Esterase and Lipase Activity

The following tables summarize the kinetic parameters of various esterases and lipases with this compound and other p-nitrophenyl esters, providing a valuable resource for comparative analysis.

| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (s⁻¹mM⁻¹) | Reference |

| EstOF4 (Bacillus sp.) | 4-Nitrophenyl caproate (C6) | - | 10 ± 2 | - | - | [6] |

| Penicillium camembertii lipase | 4-Nitrophenyl caprylate (C8) | 0.12 | - | 156 | 1300 | [1] |

| Candida antarctica lipase B | 4-Nitrophenyl caprylate (C8) | 0.3 | - | 21.4 | 71.3 | [1] |

| Wild-Type Lipase (Thermomyces lanuginosus) | 4-Nitrophenyl octanoate (C8) | - | 1.1 | - | - | [5][7] |

| Wild-Type Lipase (Thermomyces lanuginosus) | 4-Nitrophenyl butyrate (C4) | - | 0.95 | - | 0.83 (Vmax/Km) | [2][8] |

| Wild-Type Lipase (Thermomyces lanuginosus) | 4-Nitrophenyl dodecanoate (C12) | - | 0.78 | - | - | [5][7] |

| Wild-Type Lipase (Thermomyces lanuginosus) | 4-Nitrophenyl acetate (C2) | - | 0.42 | - | - | [5][7] |

| Wild-Type Lipase (Thermomyces lanuginosus) | 4-Nitrophenyl palmitate (C16) | - | 0.18 | - | 0.063 (Vmax/Km) | [2][8] |

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides a detailed methodology for performing an esterase assay using this compound in a 96-well microplate format, suitable for both kinetic analysis and high-throughput screening.

Materials and Reagents

-

This compound

-

Other p-nitrophenyl esters for specificity profiling (e.g., acetate, butyrate, octanoate, palmitate)[1]

-

Esterase/lipase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0[1]

-

Surfactant: Triton X-100 (1% w/v solution)[1]

-

Organic Solvent: Acetonitrile or Dimethylformamide (DMF)[1]

-

96-well microplates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator

Preparation of Reagents

-

Substrate Stock Solution (20 mM): Dissolve this compound in acetonitrile or DMF to a final concentration of 20 mM.[1] Store this stock solution at -20°C, protected from light.

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare the buffer and adjust the pH to 8.0 at the desired reaction temperature.

-

Substrate Emulsion: To ensure proper dispersion of the hydrophobic substrate in the aqueous assay buffer, prepare a substrate emulsion. A common method is to mix the 20 mM substrate stock solution with an equal volume of a 1% (w/v) Triton X-100 solution in the assay buffer.[1] This should be prepared fresh before each experiment.

-

Enzyme Solution: Prepare a dilution series of the enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

Assay Protocol

-

Reaction Setup: In each well of a 96-well microplate, add the following components in the specified order:

-

Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Enzyme Solution to each well.[1] The total reaction volume will be 200 µL.

-

Controls:

-

Blank (No-Enzyme) Control: For each substrate concentration, prepare a blank by adding 20 µL of assay buffer instead of the enzyme solution. This is crucial to correct for the spontaneous, non-enzymatic hydrolysis of the substrate.[1]

-

No-Substrate Control: Prepare a control with the enzyme but without the substrate to account for any background absorbance from the enzyme solution itself.

-

-

Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a total duration of 10 to 30 minutes.[1]

Data Analysis

-

Correct for Background: Subtract the rate of the blank (no-enzyme) reaction from the rate of the enzymatic reaction for each data point.[1]

-

Calculate Initial Velocity (V₀): Plot the absorbance at 405 nm against time. The initial reaction velocity (V₀) is determined from the slope of the linear portion of this curve.[1]

-

Calculate Product Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the released 4-nitrophenol.[1]

-

A = Absorbance

-

ε = Molar extinction coefficient of 4-nitrophenol (approx. 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm)[1]

-

c = Concentration (M)

-

l = Path length of the light beam through the solution in the microplate well (cm)

-

-

Determine Kinetic Parameters: To determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max), perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Visualizing the Process: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: The enzymatic hydrolysis of colorless this compound by an esterase produces 4-nitrophenol, which at alkaline pH forms the yellow 4-nitrophenolate ion, detectable at 405 nm.

Caption: A typical high-throughput screening workflow for discovering novel esterases, from initial library screening to lead enzyme characterization.

Conclusion

This compound stands as an invaluable substrate in the field of enzyme discovery. Its chromogenic nature facilitates a simple, robust, and scalable assay for the detection and characterization of esterase activity. The ability to employ a panel of p-nitrophenyl esters with varying acyl chain lengths further empowers researchers to delineate the substrate specificity of newly discovered enzymes, effectively distinguishing between esterases and lipases. The detailed protocols and compiled data within this guide serve as a foundational resource for scientists and professionals aiming to leverage this powerful tool in their research and development endeavors, ultimately accelerating the discovery of novel biocatalysts for a wide array of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. plos.figshare.com [plos.figshare.com]

- 7. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 8. dergipark.org.tr [dergipark.org.tr]

The Principle of 4-Nitrophenyl Hexanoate in Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenyl hexanoate (4-NPH) serves as a pivotal chromogenic substrate in the continuous colorimetric quantification of various hydrolytic enzymes, most notably lipases and esterases. The underlying principle of its application in enzyme assays is the enzymatic hydrolysis of the ester bond in 4-NPH. This cleavage reaction releases hexanoic acid and 4-nitrophenol (4-NP). Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, a vibrant yellow-colored product. The intensity of this color, which can be precisely measured spectrophotometrically, is directly proportional to the enzymatic activity. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative data, and potential challenges associated with the use of 4-NPH in enzyme assays, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Core Principle of the Assay

The enzymatic assay using this compound is predicated on a straightforward and robust chemical transformation. Esterases and lipases, the primary enzyme classes assayed with this substrate, catalyze the hydrolysis of the ester linkage in the colorless this compound molecule. This enzymatic action yields two products: hexanoic acid and 4-nitrophenol.[1]

The key to the colorimetric nature of this assay lies in the spectral properties of 4-nitrophenol. In a solution with a pH above its pKa of approximately 7.2, the hydroxyl group of 4-nitrophenol deprotonates to form the 4-nitrophenolate anion. This anion exhibits a strong absorbance in the visible spectrum, typically between 405 and 410 nm, imparting a distinct yellow color to the solution.[2][3] The rate of formation of this yellow product is a direct measure of the enzyme's catalytic activity.

The workflow for a typical enzyme assay using this compound can be visualized as follows:

References

4-Nitrophenyl Hexanoate: A Comprehensive Technical Guide for Researchers

CAS Number: 956-75-2

This technical guide provides an in-depth overview of 4-Nitrophenyl hexanoate (4-NPH), a valuable tool for researchers, scientists, and drug development professionals. This document covers its chemical properties, supplier information, and detailed experimental protocols for its primary application as a chromogenic substrate in enzymatic assays.

Core Properties and Specifications

This compound is an ester of 4-nitrophenol and hexanoic acid.[1] Its chemical structure features a nitro group on the phenyl ring, which is key to its utility in colorimetric assays.[1] The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 956-75-2 | [3][4] |

| Molecular Formula | C₁₂H₁₅NO₄ | [3] |

| Molecular Weight | 237.25 g/mol | [3][5] |

| Appearance | Light yellow to brown clear liquid or solid | |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| IUPAC Name | This compound | |

| Synonyms | Hexanoic Acid 4-Nitrophenyl Ester, p-Nitrophenyl hexanoate, p-nitrophenyl caproate | [3][4][5] |

Supplier Information

This compound is commercially available from a variety of chemical suppliers. Researchers can source this compound from the following reputable vendors:

Table 2: Selected Suppliers of this compound

| Supplier | Product Number (Example) | Purity |

| Sigma-Aldrich | SY3H6E41592E | 95% |

| ChemScene | CS-W005825 | ≥96% |

| Santa Cruz Biotechnology | sc-214643 | - |

| Tokyo Chemical Industry (TCI) | H0484 | >98.0% (GC) |

| Biosynth | FN46812 | - |

| Smolecule | S603558 | - |

| Oakwood Chemical | 215550 | - |

| Matrix Fine Chemicals | MM956752N14 | - |

Note: Product numbers and available purities may vary. Please consult the respective supplier's website for the most current information.

Applications in Research

The primary application of this compound is as a chromogenic substrate for the determination of esterase and lipase activity.[1][2] The enzymatic cleavage of the ester bond in 4-NPH results in the release of 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate ion, exhibiting a distinct yellow color with a maximum absorbance around 405-410 nm.[2][6] The rate of this color change is directly proportional to the enzyme's activity.[2] This assay is widely used for:

-

Enzyme kinetics studies: Determining Michaelis-Menten constants (Km and Vmax) for lipases and esterases.[7]

-

High-throughput screening: Identifying and characterizing novel lipolytic enzymes.[8]

-

Inhibitor screening: Evaluating the efficacy of potential inhibitors of lipases and esterases for drug development.[9]

-

Industrial applications: Assessing the activity of enzymes used in various industries, such as food processing and biofuel production.[10]

Experimental Protocols

Lipase/Esterase Activity Assay using this compound

This protocol provides a detailed methodology for measuring the activity of lipases or esterases using 4-NPH as a substrate.

Materials and Reagents:

-

This compound (Substrate)

-

Enzyme solution (e.g., purified lipase or cell lysate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or other suitable buffer depending on the enzyme's optimal pH)

-

Solvent for substrate: Acetonitrile or isopropanol

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

4-Nitrophenol (for standard curve)

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile or isopropanol. This stock solution should be stored at -20°C and protected from light.[6]

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. The optimal pH may vary depending on the specific enzyme being assayed.[2]

-

Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that results in a linear rate of reaction over the desired time course.

-

4-Nitrophenol Standard Curve: Prepare a series of dilutions of 4-nitrophenol in the assay buffer (e.g., 0, 20, 40, 60, 80, 100 µM) to generate a standard curve.

-

-

Assay Protocol (96-well plate format):

-

Add 180 µL of the assay buffer to each well of the microplate.

-

Add 10 µL of the enzyme solution to the sample wells. For the blank (control) wells, add 10 µL of the assay buffer.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution to all wells.

-

Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 or 60 seconds) for a total of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each sample.

-

Subtract the rate of the blank (non-enzymatic hydrolysis) from the sample rates.

-

Use the 4-nitrophenol standard curve to convert the rate of change in absorbance (ΔAbs/min) to the rate of 4-nitrophenol production (µmol/min). The molar extinction coefficient of 4-nitrophenol under these conditions is approximately 18,000 M⁻¹cm⁻¹.[2]

-

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[2]

-

Visualizations

Enzymatic Hydrolysis of this compound

The following diagram illustrates the enzymatic reaction central to the lipase/esterase activity assay.

Caption: Enzymatic hydrolysis of this compound by lipase/esterase.

Experimental Workflow for Lipase Activity Assay

The following diagram outlines the key steps in performing a lipase activity assay using this compound.

Caption: Experimental workflow for the this compound lipase assay.

References

- 1. Buy this compound | 956-75-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C12H15NO4 | CID 567162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: 4-Nitrophenyl Hexanoate Lipase Assay for Microplates

This document provides a detailed protocol for quantifying lipase activity in a microplate format using 4-Nitrophenyl hexanoate (pNP-H) as a substrate. This chromogenic assay is simple, robust, and amenable to high-throughput screening, making it a valuable tool for researchers, scientists, and professionals in drug development.

Principle of the Assay

The this compound lipase assay is based on the enzymatic hydrolysis of the ester bond in this compound by lipase. This reaction releases hexanoic acid and 4-nitrophenol (pNP).[1] At an alkaline pH, 4-nitrophenol is converted to the 4-nitrophenoxide anion, which is a yellow-colored product that can be quantified by measuring its absorbance at 405-412 nm.[2] The rate of increase in absorbance is directly proportional to the lipase activity in the sample.

The enzymatic reaction is as follows:

This compound + H₂O --(Lipase)--> Hexanoic acid + 4-Nitrophenol

Experimental Workflow

The general workflow for the this compound lipase assay in a microplate is outlined below.

References

Application Note and Protocol for Esterase Activity Assay Using 4-Nitrophenyl Hexanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterases (EC 3.1.1.x) are a diverse group of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. They play critical roles in various physiological processes and are key targets in drug discovery and industrial applications. The characterization of esterase activity is essential for understanding their biological function, screening for inhibitors, and for quality control in biotechnological processes.

This document provides a detailed protocol for a continuous, quantitative spectrophotometric assay for measuring esterase activity using the chromogenic substrate 4-Nitrophenyl hexanoate (pNP-Hex). This assay is simple, reliable, and adaptable for high-throughput screening.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of this compound by an esterase. The enzyme cleaves the ester bond, releasing hexanoic acid and 4-nitrophenol (pNP).[1] In a buffer system with a pH above the pKa of 4-nitrophenol (~7.2), the hydroxyl group of pNP deprotonates to form the 4-nitrophenolate anion. This anion has a distinct yellow color and exhibits strong absorbance at wavelengths between 400 and 410 nm.[1][2] The rate of 4-nitrophenolate formation, measured as an increase in absorbance over time, is directly proportional to the esterase activity in the sample.[1][2]

Application Notes

-

Substrate Specificity Profiling: By comparing the enzyme's activity against a range of 4-nitrophenyl esters with varying acyl chain lengths (e.g., acetate C2, butyrate C4, hexanoate C6, octanoate C8, palmitate C16), researchers can determine the substrate specificity of the esterase.[1][3] This is crucial for classifying the enzyme and understanding its biological role. For instance, true lipases often show higher activity on substrates with longer acyl chains.[1]

-

Enzyme Kinetics: This assay is well-suited for determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated to calculate these values, providing insights into the enzyme's catalytic efficiency and affinity for the substrate.

-

Drug Discovery and Inhibitor Screening: The simplicity and speed of this colorimetric assay make it ideal for high-throughput screening (HTS) of compound libraries to identify potential esterase inhibitors.[4] This is highly relevant in drug development, where esterases can be therapeutic targets. The assay can be readily adapted to a 96- or 384-well plate format for automated screening.

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

Esterase enzyme preparation

-

Tris-HCl or Sodium Phosphate buffer (e.g., 50 mM, pH 8.0)[1][4]

-

Ethanol or isopropanol (for dissolving the substrate)[4]

-

4-Nitrophenol (pNP) (for standard curve)

-

Microplate reader capable of measuring absorbance at 405 nm[1]

-

Incubator or temperature-controlled plate reader

Reagent Preparation

The following table provides a guide for preparing the necessary solutions.

| Reagent | Preparation Instructions | Storage |

| Assay Buffer | 50 mM Tris-HCl, pH 8.0. Adjust pH at the desired reaction temperature. | 4°C |

| Substrate Stock Solution | Prepare a 20 mM stock solution of this compound in ethanol or isopropanol. | -20°C, protected from light |

| Enzyme Solution | Prepare a stock solution of the enzyme in Assay Buffer. On the day of the assay, dilute to the desired working concentration. Keep on ice. | As per manufacturer's recommendation |

| pNP Standard (1 mM) | Dissolve 13.91 mg of 4-nitrophenol in 100 mL of Assay Buffer. | 4°C, protected from light |

Standard Curve Generation (Optional but Recommended)

A standard curve is essential for converting absorbance values to the concentration of the product formed.

-

Prepare a series of dilutions from the 1 mM pNP standard solution in Assay Buffer to obtain final concentrations from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[2]

-

Transfer 200 µL of each dilution into separate wells of a 96-well microplate.[2]

-

Measure the absorbance at 405 nm using a microplate reader.[2]

-

Plot the absorbance values against the corresponding concentrations of 4-nitrophenol to generate a standard curve. The slope of this line represents the molar extinction coefficient under your specific assay conditions.

Assay Protocol (96-Well Plate Format)

This protocol is for a total reaction volume of 200 µL. Adjust volumes as needed.

-

Reaction Setup: In a 96-well microplate, add the components in the following order:

-

170 µL of pre-warmed Assay Buffer (e.g., 37°C).

-

20 µL of the diluted enzyme solution to the "test" wells.

-

For the "blank" or "no-enzyme" control, add 20 µL of Assay Buffer instead of the enzyme solution. This is crucial to correct for the spontaneous, non-enzymatic hydrolysis of the substrate.[1][5]

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[1]

-

Initiate Reaction: Add 10 µL of the 20 mM Substrate Stock Solution to each well to initiate the reaction (final substrate concentration will be 1 mM). Mix immediately, avoiding bubbles.

-

Measurement: Immediately place the microplate in a temperature-controlled microplate reader.

-

Measure the increase in absorbance at 405 nm every minute for a period of 10 to 30 minutes.[1]

-

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize key quantitative parameters and example data for esterase assays.

Table 1: Key Parameters for the pNP-Hexanoate Assay

| Parameter | Value / Range | Context / Source |

| Wavelength of Max. Absorbance (λmax) | 400 - 410 nm | For 4-nitrophenolate anion.[1][2] |

| Molar Extinction Coefficient (ε) of pNP | ~18,000 M⁻¹cm⁻¹ | At pH 8.0 and 405 nm.[1] This value should be determined empirically with a standard curve. |